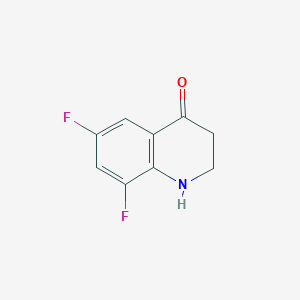

6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7F2NO |

|---|---|

Molekulargewicht |

183.15 g/mol |

IUPAC-Name |

6,8-difluoro-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H7F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |

InChI-Schlüssel |

PFBSDMUCSPFKQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C(C1=O)C=C(C=C2F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6,8 Difluoro 2,3 Dihydroquinolin 4 1h One and Its Analogues

Foundational Synthetic Strategies for Dihydroquinolin-4(1H)-ones

The construction of the fundamental 2,3-dihydroquinolin-4(1H)-one ring system is typically achieved through various cyclization strategies. These methods form the bedrock upon which more complex, substituted analogues are built.

One of the most direct methods for synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives is the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone, such as o-aminoacetophenone, with a compound containing an α-methylene group adjacent to a carbonyl, like an aldehyde or another ketone. The reaction can be catalyzed by either acids or bases. The mechanism generally proceeds through an initial aldol (B89426) condensation to form an α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular cyclization via attack of the aniline (B41778) nitrogen, followed by dehydration to yield the quinoline (B57606) ring. When this method is adapted to produce the dihydroquinolinone scaffold, the reaction conditions are controlled to favor the cyclized but not yet aromatized product.

A notable one-pot procedure involves reacting o-aminoacetophenones with aromatic aldehydes in the presence of a silver(I) triflate catalyst to furnish 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This approach is valued for its operational simplicity and the use of readily available starting materials.

Table 1: Synthesis of Dihydroquinolin-4(1H)-ones from o-Aminoacetophenones

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|---|

| o-Aminoacetophenone | Aromatic Aldehyde | Silver(I) triflate | 2-Aryl-2,3-dihydroquinolin-4(1H)-one | One-pot synthesis, mild conditions. |

A widely used two-step approach involves the initial synthesis of 2-aminochalcones, which are α,β-unsaturated ketones. These intermediates are typically prepared via a base-catalyzed Claisen-Schmidt condensation between an o-aminoacetophenone and an aromatic aldehyde.

The subsequent and crucial step is the intramolecular cyclization of the 2-aminochalcone to form the 2,3-dihydroquinolin-4(1H)-one ring. This cyclization is an intramolecular aza-Michael addition, where the amino group attacks the β-carbon of the enone system. A variety of catalysts and conditions have been developed to promote this transformation efficiently, including Lewis acids like zirconyl nitrate (B79036) and indium(III) chloride on a silica (B1680970) gel support, often accelerated by microwave irradiation for a greener process.

The classical Niementowski quinoline synthesis involves the thermal condensation of anthranilic acid with ketones or aldehydes to produce 4-hydroxyquinolines. researchgate.net Closely related and highly significant are the Conrad-Limpach and Gould-Jacobs reactions. wikipedia.orgd-nb.info

Conrad-Limpach Synthesis: Condensation of an aniline with a β-ketoester. wikipedia.org

Gould-Jacobs Reaction: Condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgmdpi.com

These reactions are foundational as they establish the quinoline core. Typically, they produce the fully aromatized 4-hydroxyquinoline (B1666331) (the enol tautomer of the 4-quinolone) scaffold under high temperatures (often >250 °C) in high-boiling point solvents like diphenyl ether or Dowtherm A. mdpi.comnih.gov To obtain the desired 2,3-dihydroquinolin-4(1H)-one, a subsequent reduction step of the C2=C3 double bond of the resulting quinolone is necessary.

Advanced Strategies for Regioselective Fluorine Incorporation at the 6,8-Positions

To synthesize the specific target compound, 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one, fluorine atoms must be introduced into the benzene (B151609) ring at the correct positions. This can be achieved either by starting with an already fluorinated precursor or by direct fluorination of the heterocyclic core.

The most reliable strategy for achieving specific polysubstitution patterns is to begin with a precursor that already contains the substituents in the desired locations. For the target molecule, 2,4-difluoroaniline (B146603) is the logical starting material. google.comgoogle.comgoogle.com This pre-fluorinated aniline can then be subjected to classical quinoline syntheses.

For instance, the Gould-Jacobs reaction between 2,4-difluoroaniline and diethyl ethoxymethylenemalonate would proceed via an initial substitution followed by a thermal cyclization. wikipedia.orgablelab.eu Due to the substitution pattern of the aniline, the cyclization is directed to form an ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. This intermediate can then be converted to the final target compound through a sequence of hydrolysis, decarboxylation, and finally, reduction of the C2=C3 double bond. A similar pathway using the Conrad-Limpach reaction between 2,4-difluoroaniline and a suitable β-ketoester is also a viable route. wikipedia.org A reported synthesis of a 6,7-difluoro-4-hydroxyquinoline derivative starting from 3,4-difluoroaniline (B56902) provides strong precedent for this approach. mdpi.com

Table 2: Plausible Synthesis via Gould-Jacobs Reaction

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Difluoroaniline + Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((2,4-difluorophenylamino)methylene)malonate |

| 2 | Diethyl 2-((2,4-difluorophenylamino)methylene)malonate | High temp. solvent (e.g., Diphenyl ether) | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq), Heat; 2. HCl (aq) | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid |

| 4 | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Heat | 6,8-Difluoroquinolin-4(1H)-one |

An alternative, more modern approach is late-stage fluorination, where the fluorine atoms are introduced directly onto the pre-formed dihydroquinolinone ring system. This is achieved through electrophilic fluorination. wikipedia.orgsigmaaldrich.com This method utilizes reagents that deliver an electrophilic fluorine species ("F+").

The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The reaction involves the attack of an electron-rich aromatic ring (the nucleophile) on the electrophilic fluorine source.

For a 2,3-dihydroquinolin-4(1H)-one substrate, the benzene ring is activated towards electrophilic substitution, primarily at the positions para (position 6) and ortho (position 8) to the activating amino group. However, achieving high regioselectivity for the difluorination at both the 6 and 8 positions can be challenging and may lead to mixtures of mono- and di-fluorinated products at various positions. researchgate.net The reaction conditions, including the choice of solvent and acid catalyst, are critical for controlling the outcome. Studies on the direct fluorination of quinoline itself have shown that reactions in acidic media can yield a mixture of 5-, 6-, and 8-fluoroquinolines. researchgate.net

Table 3: Summary of Chemical Compounds

| Compound Name | Structure | Role |

|---|---|---|

| This compound | C₉H₇F₂NO | Target Compound |

| o-Aminoacetophenone | C₈H₉NO | Precursor |

| 2-Aminochalcone | C₁₅H₁₃NO | Intermediate |

| Anthranilic acid | C₇H₇NO₂ | Precursor (Niementowski) |

| 4-Hydroxyquinoline | C₉H₇NO | Product (Classic Syntheses) |

| 2,4-Difluoroaniline | C₆H₅F₂N | Precursor |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | Reagent (Gould-Jacobs) |

| Ethyl acetoacetate | C₆H₁₀O₃ | Reagent (Conrad-Limpach) |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₄S₂ | Reagent (Electrophilic Fluorination) |

| Selectfluor® | C₇H₁₄B₂ClF₄N₂ | Reagent (Electrophilic Fluorination) |

Difluorocarbene-Mediated Synthetic Pathways

The in-situ generation of difluorocarbene provides a powerful tool for the construction of fluorinated heterocycles. One plausible pathway to this compound involves the reaction of a suitably substituted aniline with a difluorocarbene precursor.

A general approach involves the reaction of an ortho-alkenyl aniline with a difluorocarbene precursor, which can lead to the formation of the quinoline core. researchgate.net For the synthesis of the target compound, a potential starting material would be 1-amino-3,5-difluorobenzene. This could undergo a reaction with an appropriate three-carbon building block, followed by a difluorocarbene-mediated cyclization.

The reaction of ortho-vinylanilines with difluorocarbene sources like BrCF₂COOEt can lead to the formation of 2-fluoroindoles through a cascade difluorocarbene-trapping and intramolecular Michael addition followed by C-F bond cleavage. nih.gov While this leads to an indole, modifications of this strategy could potentially be adapted for the synthesis of the dihydroquinolinone ring system. For instance, the reaction of a difluoro-substituted aniline with a suitable α,β-unsaturated carbonyl compound in the presence of a difluorocarbene source could initiate a cyclization cascade to form the desired product. The mechanism would likely involve the initial formation of an isocyanide from the reaction of the primary aniline with difluorocarbene, followed by subsequent intramolecular reactions. researchgate.net

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of high importance, as the stereochemistry of substituents on the heterocyclic ring can profoundly impact biological activity.

Asymmetric Synthetic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline and its derivatives, as well as quinine-based catalysts, can effectively control the stereochemical outcome of reactions leading to dihydroquinolinones. nih.govyoutube.comyoutube.com

An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been described using a quinine-based squaramide organocatalyst. nih.govnih.gov This methodology, which proceeds via an aza-Henry–hemiaminalization–oxidation sequence, could be adapted for the synthesis of chiral this compound derivatives. The starting materials would be a suitably protected 2-amino-3,5-difluorobenzaldehyde (B15227207) and a nitroalkane. The catalyst would facilitate a highly enantioselective and diastereoselective aza-Henry reaction, followed by cyclization and oxidation to yield the desired product.

The following table summarizes representative organocatalysts used in the asymmetric synthesis of related heterocycles and their potential applicability to the target molecule.

| Catalyst Type | Example Catalyst | Potential Application for Target Synthesis | Reference |

| Amino Acid | L-Proline | Catalyzing aldol or Mannich-type reactions between a difluoroaniline derivative and a suitable carbonyl compound. youtube.comyoutube.com | youtube.comyoutube.com |

| Cinchona Alkaloid | Quinine-based squaramide | Asymmetric aza-Henry reaction of a difluoro-substituted aminobenzaldehyde with a nitroalkane. nih.govnih.gov | nih.govnih.gov |

Diastereoselective Control in Cyclization Processes

Achieving diastereoselective control during the cyclization step is crucial for synthesizing specific stereoisomers of substituted 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-ones. The stereochemical outcome of the cyclization can often be influenced by the choice of catalyst, solvent, and the nature of the substituents on the starting materials.

For instance, the cyclization of amino-substituted chalcones can be activated by a Lewis acid to form a zwitterionic iminium enolate, which then collapses to afford dihydroquinolin-4-ones with high diastereoselectivity. organic-chemistry.org Applying this to a chalcone (B49325) derived from 2-amino-3,5-difluoroacetophenone and a suitable aldehyde could provide a diastereoselective route to 2-substituted-6,8-difluoro-2,3-dihydroquinolin-4(1H)-ones.

Furthermore, cascade reactions involving Michael additions can lead to highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org A similar cascade approach, initiated by the Michael addition of a difluoroaniline derivative to an appropriate acceptor, could be envisioned for the diastereoselective construction of the dihydroquinolinone ring. The stereochemistry would be established during the intramolecular cyclization step. beilstein-journals.org

Sustainable and Efficient Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a key goal in modern organic chemistry. This includes the use of solvent-free conditions and catalytic processes to minimize waste and energy consumption.

Development of Solvent-Free Reaction Conditions

Solvent-free reactions offer significant advantages in terms of reduced environmental impact, simplified work-up procedures, and often, enhanced reaction rates. The Friedländer annulation, a classic method for quinoline synthesis, can be effectively performed under solvent-free conditions. nih.govorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.org

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, 2-amino-3,5-difluorobenzaldehyde or a corresponding ketone could be reacted with a suitable ketone or ester under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. nih.gov Various catalysts, including ionic liquids and solid-supported reagents, have been shown to be effective in promoting the Friedländer synthesis under solvent-free conditions. nih.govresearchgate.net

The following table highlights different catalytic systems for solvent-free Friedländer synthesis.

| Catalyst | Reaction Conditions | Advantages | Reference |

| Li⁺-modified nanoporous Na⁺-montmorillonite | 100 °C, solvent-free | High efficiency, reusable catalyst. nih.gov | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | 60 °C, solvent-free | Magnetic nanocatalyst, easy separation, reusable. nih.gov | nih.gov |

| 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate | Solvent-free | Efficient, reusable ionic liquid catalyst. researchgate.net | researchgate.net |

Application of Catalyst-Mediated Processes (e.g., Lewis Acid Catalysis, Metal-Free Oxidation)

Catalytic methods are central to efficient and selective synthesis. Lewis acid catalysis and metal-free oxidation are two important strategies that can be applied to the synthesis of this compound.

Lewis Acid Catalysis: Lewis acids can activate carbonyl groups and promote cyclization reactions. The Friedländer synthesis is often catalyzed by Lewis acids. wikipedia.org Furthermore, Lewis acids such as BF₃·Et₂O have been used to catalyze the cyclization of enaminones with propargylic alcohols. nih.govfigshare.com An intramolecular cyclization of a suitably substituted difluoro-enaminone, catalyzed by a Lewis acid, could be a viable route to the target dihydroquinolinone. The choice of Lewis acid can influence the stereoselectivity of the cyclization. rsc.org

Metal-Free Oxidation: The final step in some synthetic routes to quinolones involves the oxidation of a dihydroquinoline precursor. Employing metal-free oxidation methods is desirable to avoid contamination of the final product with toxic metal residues. Dimethyl sulfoxide (B87167) (DMSO) can act as an oxidant in the metal-free cycloisomerization of ortho-allylanilines to form quinolines. mdpi.com Similarly, metal-free, air-oxidation methods have been developed for the synthesis of dihydroquinolin-2(1H)-ones. mdpi.com Such protocols could be applied to the oxidation of a precursor to this compound, providing a greener alternative to traditional metal-based oxidants. mdpi.comnih.gov

Post-Synthetic Functionalization and Derivatization of this compound and its Analogues

The this compound scaffold is a valuable platform for chemical modification due to its inherent structural features. The presence of a secondary amine, a ketone, and an activated methylene (B1212753) group provides multiple handles for post-synthetic functionalization. These modifications are crucial for developing analogues with tailored properties.

Strategies for N-Alkylation and O-Alkylation

The alkylation of 2,3-dihydroquinolin-4(1H)-one derivatives is a complex process due to the presence of two nucleophilic sites: the nitrogen atom (N1) and the oxygen atom of the enol or enolate form (O4). This creates a competition between N-alkylation and O-alkylation, with the outcome being highly sensitive to the reaction conditions. The tautomeric equilibrium between the quinolinone and its quinolinol isomer often leads to mixtures of N-alkylated quinolinones and O-alkylated quinolines. researchgate.net

The regioselectivity of the alkylation is influenced by several key factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. researchgate.nethw.ac.uk For instance, in related heterocyclic systems like 2-pyridone, alkylation of the silver salt in benzene favors O-alkylation, whereas the alkali metal salt in DMF predominantly yields the N-alkylated product. nih.gov In some cases, direct alkylation overwhelmingly favors O-alkylation, necessitating alternative synthetic routes, such as Buchwald coupling, to achieve N-alkylation. nih.gov The steric properties of the alkylating agent also play a significant role; sterically bulkier agents can increase the proportion of O-alkylation. hw.ac.uk

To achieve selective O-alkylation, conditions that favor the formation and reaction of the enolate are employed. An extensive screening of reaction conditions for a related system found that the combination of a lithium base (to form the lithium alkoxide), bromoacetonitrile (B46782) as the alkylating agent, and tetrahydrofuran (B95107) (THF) as the solvent provided high yields of the O-alkylated product with minimal side reactions. researchgate.net Conversely, N-alkylation can be achieved directly under specific conditions, such as using nitriles as alkylating agents under catalytic hydrogenation. rsc.org

| Product Type | Reaction Conditions | Substrate/System | Key Findings | Reference |

|---|---|---|---|---|

| O-Alkylation | Base: Lithium alkoxide Alkylating Agent: Bromoacetonitrile Solvent: THF | Aromatic/Heteroaromatic Ketones | Specific combination of lithium counter-ion and solvent delivered high-yielding, selective O-alkylation. | researchgate.net |

| O-Alkylation | Base: NaH or K₂CO₃ Solvent: THF or DMF | Tetrahydrobenzo[c] nih.govorganic-chemistry.orgnaphthyridin-5(6H)-one | Direct alkylation with various bases exclusively afforded the O-alkylated product. | nih.gov |

| N-Alkylation | Alkylation of anthranilic acid prior to cyclization | N-Alkyl-2-quinolones | Pre-alkylation of the amine starting material ensures N-substitution in the final product. | nih.gov |

| N- vs. O-Alkylation | Alkylating Agent: Alkyl triflates (MeOTf, EtOTf, etc.) | Anhydrothymidine | The degree of O-alkylation is sensitive to steric factors of the alkylating agent. | hw.ac.uk |

| N-Alkylation | Reagent: Nitriles Catalyst: Pd/C or Rh/C under H₂ | Primary and Secondary Amines | Nitriles serve as effective alkylating agents for selective N-monoalkylation or N-dialkylation under hydrogenation. | rsc.org |

Exploration of Functional Group Interconversions

Functional group interconversions (FGI) are fundamental transformations that allow for the conversion of the existing functional groups within the this compound core into new ones, thereby expanding its synthetic utility. Key sites for FGI include the C4-ketone and the dihydro-N-heterocyclic ring itself.

A primary transformation for the C4-carbonyl group is its reduction to a secondary alcohol. This conversion introduces a new chiral center and a hydroxyl group, which can be used for further derivatization. For example, 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives have been effectively reduced via rhodium-catalyzed asymmetric transfer hydrogenation using a formic acid/DABCO mixture as the hydrogen source. rsc.org This method not only produces the corresponding 2-aryl-tetrahydro-4-quinolols in high yields but also allows for kinetic resolution, yielding enantiomerically enriched starting material and product. rsc.org

Another significant FGI is the oxidation of the dihydroquinolinone ring to the corresponding fully aromatic quinolin-4(1H)-one. This aromatization drastically alters the electronic and geometric properties of the molecule. This transformation has been accomplished on related tetrahydroquinolone systems using reagents like thallium(III) p-tolylsulphonate. researchgate.net In the analogous 2,3-dihydroquinazolin-4(1H)-one series, oxidation to the aromatic quinazolin-4(3H)-one has been achieved using potassium permanganate (B83412) (KMnO₄) or through photochemical methods. researchgate.netnih.gov

| Transformation | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| C4-Ketone Reduction | Rh-catalyst, HCO₂H/DABCO | Tetrahydro-4-quinolol | Asymmetric transfer hydrogenation provides access to chiral alcohols. | rsc.org |

| Ring Dehydrogenation/Oxidation | KMnO₄, Acetone, Reflux | Quinazolin-4(3H)-one (from dihydro-analogue) | Classical oxidation to form the aromatic system. | nih.gov |

| Ring Dehydrogenation/Oxidation | Thallium(III) p-tolylsulphonate, DME, Reflux | 2-Aryl-4-quinolone (from tetrahydro-analogue) | Aromatization of the heterocyclic ring. | researchgate.net |

| Ring Dehydrogenation/Oxidation | UV light, Chloroform | Quinazolin-4(3H)-one (from dihydro-analogue) | Photo-oxidation via a proposed electron transfer process. | researchgate.net |

Regioselective Modifications at the 2- and 3-Positions

Functionalization at the C2 and C3 positions of the dihydroquinolinone ring is a key strategy for introducing structural diversity. The reactivity at these positions is distinct; C2 is part of an aminal-like structure, while C3 is an active methylene group alpha to the carbonyl.

Modifications at the 2-Position: The C2 position is frequently substituted during the initial synthesis of the quinolinone ring system rather than through post-synthetic modification. organic-chemistry.orgacs.org For instance, one-pot procedures involving the condensation of o-aminoacetophenones with various aldehydes yield a range of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org Similarly, catalytic metathesis reactions between o-alkynylanilines and aldehydes produce 2,3-disubstituted dihydroquinolinones. acs.org

Modifications at the 3-Position: The C3 position is particularly amenable to post-synthetic modification due to its activation by the adjacent C4-ketone. The protons at C3 are acidic, allowing for the formation of an enolate which can react with various electrophiles. Furthermore, the C2-C3 bond can be formed through conjugate addition-type reactions.

Several advanced methodologies have been developed for C3-functionalization on the quinolinone scaffold:

Stetter Reaction: An intramolecular Stetter reaction has been employed in a multi-catalytic cascade process to generate 3-substituted 2,3-dihydro-4-quinolinones. nih.gov This involves the reaction between an aldehyde and a Michael acceptor within the same molecule, catalyzed by a thiazolium salt. nih.gov

Electrophilic Addition: A highly diastereoselective electrophilic procedure has been successfully used to introduce alkyl and fluorine substituents at the C3 position of a quinolone ketone derivative. nih.gov

Radical Addition/Cyclization: Tandem radical addition and cyclization reactions provide a powerful route to C3-functionalized systems. For instance, trifluoromethylated derivatives have been synthesized via radical addition of a CF₃ source to N-arylcinnamamides followed by cyclization. mdpi.com A similar strategy using Togni's reagent under visible-light photocatalysis also yields CF₃-containing dihydroquinolinones. mdpi.com This approach has been extended to introduce cyano and arylthio groups at the C3 position. mdpi.com

| Methodology | Reagents/Catalyst | Introduced Group | Key Features | Reference |

|---|---|---|---|---|

| Stetter Reaction | Thiazolium salt catalyst | Alkyl/Aryl from Michael acceptor | Intramolecular cascade reaction for C-C bond formation. | nih.gov |

| Electrophilic Addition | Electrophilic fluorine or alkyl source | Alkyl, Fluorine | Highly diastereoselective introduction of substituents. | nih.gov |

| Radical Trifluoromethylation | CF₃SO₂Na, AgNO₃/K₂S₂O₈ | Trifluoromethyl (CF₃) | Silver-catalyzed radical addition-cyclization cascade. | mdpi.com |

| Photoredox Trifluoromethylation | Togni's reagent, fac-Ir(ppy)₃ | Trifluoromethyl (CF₃) | Visible-light induced cascade reaction. | mdpi.com |

| Electrophilic Sulfenylation | N-Arylthiosuccinimides, BF₃·OEt₂ | Arylthio (SAr) | High stereoselectivity for cis-3-arylthio products. | mdpi.com |

Structure Activity Relationship Sar Investigations of 6,8 Difluoro 2,3 Dihydroquinolin 4 1h One Derivatives

Elucidation of Fluorine Substitution Pattern Impact on Biological Activity

The introduction of fluorine into the quinolone scaffold is a well-established strategy for enhancing biological activity. In the broader class of fluoroquinolone antibacterials, a fluorine atom at the C-6 position has been shown to be crucial for potent inhibition of bacterial DNA gyrase. This substitution can increase the binding affinity to the enzyme-DNA complex by a factor of 2 to 17-fold and improve cell penetration, likely due to increased lipophilicity.

The high electronegativity of fluorine alters the electron distribution within the aromatic ring system. This can impact the pKa of nearby functional groups, such as the nitrogen at position 1, potentially improving bioavailability by facilitating better membrane permeation.

Analysis of Substituent Effects at the 2- and 3-Positions on Pharmacological Efficacy

While the aromatic part of the 6,8-difluoro-2,3-dihydroquinolin-4(1H)-one is critical, modifications at the 2- and 3-positions of the saturated ring are pivotal for tuning pharmacological efficacy. A significant study on a series of 2,3-dihydroquinolin-4(1H)-one analogues identified them as potent antifungal agents through the inhibition of succinate (B1194679) dehydrogenase (SDH). Although this study did not exclusively use the 6,8-difluoro scaffold, its findings on substitutions at the 2- and 3-positions are highly relevant.

The general structure explored involved substitutions at the N-1 position and the introduction of various side chains. A key set of derivatives featured a carboxamide group, often with a substituted phenyl ring. The nature of the substituents on this phenyl ring was found to be critical for antifungal activity.

For instance, in a series of N-(substituted phenyl)-2-(1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)-2,3-dihydroquinolin-4(1H)-one-3-carboxamides, the electronic properties and position of the substituent on the phenyl ring dramatically influenced the inhibitory activity against various fungal pathogens.

Computational and Theoretical Insights into this compound

Computational and Theoretical Chemistry Studies

Computational chemistry provides a powerful lens through which to predict and analyze the behavior of molecules, offering insights that are often difficult or impossible to obtain through experimental means alone. For 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one, these methods can be used to explore its interactions with potential protein targets, understand its conformational flexibility, and predict its chemical reactivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the virtual screening of compounds against a protein target of known three-dimensional structure.

The dihydroquinolinone scaffold is a known pharmacophore that can interact with a variety of protein targets. For instance, studies on related quinolin-4(1H)-one derivatives have identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a potential target. epa.gov Docking simulations of this compound into the ATP-binding site of VEGFR-2 would likely reveal key interactions. The carbonyl group at the 4-position is a potential hydrogen bond acceptor, while the NH group of the dihydroquinoline ring can act as a hydrogen bond donor. The difluorinated aromatic ring can participate in hydrophobic and π-stacking interactions with nonpolar residues in the active site. The fluorine atoms themselves can form specific interactions, such as halogen bonds or interactions with backbone amide groups, further anchoring the ligand.

Similarly, other potential targets for this class of compounds include Dihydrofolate Reductase (DHFR), a key enzyme in bacterial and cancer cell proliferation. bldpharm.com Docking studies of quinoline (B57606) derivatives against DHFR have highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. bldpharm.com For this compound, the difluoro substitution pattern would be expected to modulate the electronic landscape of the aromatic ring, potentially leading to altered π-π or π-cation interactions with key residues compared to its non-fluorinated counterparts.

A hypothetical analysis of the binding mode of this compound in a kinase active site, such as that of VEGFR-2, would likely show the dihydroquinolinone core forming a hinge-binding interaction, a common motif for kinase inhibitors. The specific interactions would be highly dependent on the amino acid composition of the active site.

Table 1: Representative Docking Data for Quinolone Scaffolds Against Kinase Targets

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical for Target Compound) | Reference |

| Quinolin-4(1H)-one derivative | VEGFR-2 | -14.65 | Cys919, Asp1046, Glu885 | epa.gov |

| Quinoline-based chalcone (B49325) | HIV Reverse Transcriptase | -10.67 | Lys101, Tyr181, Tyr188 | chemspider.com |

| This compound | VEGFR-2 (Hypothetical) | N/A | H-bond with hinge region, hydrophobic interactions in ATP pocket | N/A |

The docking score, an estimation of the binding free energy, is a key output of docking simulations used to rank potential inhibitors. For quinolin-4(1H)-one derivatives targeting VEGFR-2, favorable binding affinities have been reported, with docking scores in the range of -11 to -14 kcal/mol. epa.gov The introduction of two fluorine atoms in this compound could enhance binding affinity due to favorable electrostatic interactions with the protein.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the binding affinity of a series of related compounds. tcichemicals.com By correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities, a predictive model can be built. For a series of dihydroquinolinone analogs, a QSAR model could elucidate the quantitative impact of the fluorine substitutions at the 6 and 8 positions on the binding affinity to a specific target.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted protein-ligand complex and exploring the conformational landscape of the ligand.

An MD simulation of the this compound-protein complex, initiated from a docked pose, would reveal the stability of the key interactions over a simulated timescale (typically nanoseconds). Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex. Stable hydrogen bonds and persistent hydrophobic contacts throughout the simulation would lend confidence to the predicted binding mode. Furthermore, MD simulations can reveal the presence of water molecules in the active site and their role in mediating protein-ligand interactions. Studies on fluoro flavone (B191248) analogs with Aurora Kinase B have demonstrated the utility of MD simulations in confirming the stability of ligand binding. tcichemicals.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, molecular orbitals, and reactivity of a molecule. These calculations are invaluable for understanding the intrinsic properties of this compound.

Calculations at a level of theory such as B3LYP/6-311++G(d,p) can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aablocks.com The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A larger gap suggests higher stability. The fluorine atoms, being highly electronegative, are expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

The molecular electrostatic potential (MEP) surface can also be calculated, which maps the electrostatic potential onto the electron density surface. The MEP is useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule will interact with its biological target. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atoms, and a positive potential near the NH proton.

Table 2: Calculated Quantum Chemical Properties for a Related Dihydroquinolin-4-one Derivative

| Property | Value | Method | Reference |

| HOMO Energy | -6.2 eV | DFT/B3LYP | aablocks.com (Illustrative) |

| LUMO Energy | -1.8 eV | DFT/B3LYP | aablocks.com (Illustrative) |

| Energy Gap (ΔE) | 4.4 eV | DFT/B3LYP | aablocks.com (Illustrative) |

In the absence of a known biological target for this compound, in silico target fishing (or reverse docking) can be employed. This approach involves docking the molecule against a large library of protein structures to identify potential binding partners. This can generate hypotheses about the molecule's mechanism of action and guide experimental validation.

Ligand-based target fishing methods are another alternative. These approaches use the principle of molecular similarity, suggesting that molecules with similar structures are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known biological targets, one can predict its potential targets. Pharmacophore-based screening is a powerful ligand-based method where a 3D arrangement of essential features for binding to a specific target is used to screen for molecules that fit this model. The unique electronic and steric features of this compound would be used to generate a specific pharmacophore for target screening.

Applications in Advanced Synthetic Organic Chemistry and Chemical Biology

Utility of 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one as a Versatile Synthetic Intermediate

The chemical architecture of This compound offers multiple reactive sites that can be selectively manipulated, making it a highly versatile intermediate in multi-step syntheses. The presence of the ketone, the secondary amine, and the activated aromatic ring allows for a wide range of chemical transformations.

The carbonyl group at the C4 position is a key functional handle for various reactions. It can undergo nucleophilic additions, reductions to the corresponding alcohol, and serve as a precursor for the introduction of further complexity. The secondary amine in the heterocyclic ring can be acylated, alkylated, or arylated, providing a straightforward method to introduce diverse substituents at the N1 position. This is particularly important in the synthesis of libraries of compounds for biological screening.

Furthermore, the fluorine atoms at the C6 and C8 positions activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, although this is less common than in the corresponding aromatic quinolones. More significantly, these fluorine atoms influence the acidity of the N-H proton and the reactivity of the adjacent positions on the aromatic ring in electrophilic aromatic substitution reactions.

Role in the Construction of Complex Heterocyclic Systems

The dihydroquinolinone scaffold of This compound serves as an excellent platform for the construction of more complex, fused heterocyclic systems. The inherent reactivity of the molecule can be harnessed to build additional rings onto the existing framework.

For instance, the ketone at C4 and the adjacent methylene (B1212753) group at C3 can participate in condensation reactions with various bifunctional reagents to form new heterocyclic rings. Reactions with hydrazines or substituted hydrazines can lead to the formation of pyrazolo-fused quinolines, while reactions with hydroxylamine (B1172632) can yield isoxazolo-fused systems. The strategic use of the N-H and C=O functionalities allows for the annulation of a variety of five- and six-membered heterocyclic rings, leading to novel polycyclic scaffolds with potential biological activities.

Precursor Applications in the Synthesis of Natural Product Analogues and Bioactive Lead Compounds

The dihydroquinolinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The introduction of two fluorine atoms in This compound can enhance the metabolic stability and binding affinity of derivatives, making it an attractive starting material for the synthesis of bioactive lead compounds. nih.gov

While direct applications in the total synthesis of natural products are not widely reported for this specific difluoro-analogue, its structural similarity to the quinolone core found in many bioactive compounds makes it a valuable precursor for creating analogues. The quinolone scaffold is present in a wide range of antibacterial agents. mdpi.comresearchgate.netnih.gov By using This compound as a starting material, medicinal chemists can generate novel fluoroquinolone derivatives. The difluoro substitution pattern is known to influence the antibacterial spectrum and potency. researchgate.net For example, modifications at the C7 position of the quinolone ring are crucial for antibacterial activity, and the reactivity of the dihydroquinolinone allows for the introduction of various substituents at this position after aromatization.

The general strategy often involves the initial modification of the dihydroquinolinone scaffold followed by a dehydrogenation or oxidation step to furnish the fully aromatic 4-quinolone system. This approach allows for the late-stage introduction of diversity elements, which is a key strategy in modern drug discovery.

Development and Application of Fluorinated Building Blocks

The development of novel fluorinated building blocks is a major focus in contemporary organic chemistry and drug discovery. nih.gov These building blocks provide a direct and efficient way to introduce fluorine into complex molecules, often avoiding the harsh conditions required for direct fluorination at later synthetic stages. This compound is a prime example of such a building block.

The presence of two fluorine atoms can significantly alter the properties of the resulting molecules. These effects include:

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer biological half-life.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.

Modified Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

The availability of This compound allows chemists to readily incorporate a difluorinated dihydroquinolone motif into their target structures, thereby accessing new chemical space and potentially discovering molecules with improved pharmacological profiles.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic routes for 2,3-dihydroquinolin-4(1H)-ones often rely on established cyclization reactions, such as the Conrad-Limpach or Friedländer synthesis, which can sometimes be limited by harsh conditions or narrow substrate scope. researchgate.netorganic-chemistry.org The future of synthesizing 6,8-Difluoro-2,3-dihydroquinolin-4(1H)-one and its derivatives will likely be shaped by the adoption of unconventional, more efficient, and sustainable technologies.

Photocatalysis and Electrochemical Synthesis: Visible-light photocatalysis and electrosynthesis are emerging as powerful tools in organic chemistry, offering green and efficient alternatives to traditional methods. rsc.org These techniques operate under mild conditions and can facilitate novel bond formations by generating reactive radical intermediates through single-electron transfer processes. rsc.org Recent studies have demonstrated the successful synthesis of quinolin-2(1H)-one derivatives using photocatalytic systems, which overcome the limitations of high-temperature conditions and the need for high-pressure carbon monoxide. rsc.orgrsc.org Applying these principles to the synthesis of 4-quinolones could provide innovative pathways, potentially starting from readily available nitroaromatic compounds and alcohols. dechema.de

Flow Chemistry: Continuous flow synthesis presents a significant leap forward from traditional batch processing. beilstein-journals.org For the synthesis of organo-fluorine compounds, flow microreactors offer superior control over reaction parameters like temperature and mixing, which is crucial when handling potentially hazardous fluorinating agents or managing highly exothermic reactions. beilstein-journals.orgacs.org This technology enables safer, more scalable, and highly efficient production. rsc.org The use of flow chemistry can facilitate challenging transformations, such as the precise introduction of fluorine or fluoroalkyl groups, and streamline multi-step sequences, thereby accelerating the generation of compound libraries for biological screening. rsc.orgnih.gov

| Methodology | Key Features | Potential Advantages for Dihydroquinolinone Synthesis |

| Photocatalysis | Uses visible light and a photocatalyst to initiate reactions via radical intermediates. rsc.org | Mild reaction conditions, high atom economy, sustainable energy source (sunlight), access to novel reaction pathways. rsc.orgrsc.org |

| Electrosynthesis | Uses electrons as reagents to drive redox reactions. rsc.org | Avoids harsh chemical oxidants/reductants, precise control over reaction potential, high selectivity. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. beilstein-journals.org | Enhanced safety and heat transfer, rapid reaction optimization, improved scalability, safe handling of reactive intermediates. beilstein-journals.orgacs.org |

Advanced SAR Studies and Rational Design for Enhanced Biological Profiles

While this compound provides a robust starting scaffold, its therapeutic potential can only be fully realized through meticulous structure-activity relationship (SAR) studies and rational drug design. nih.gov The goal is to systematically modify the core structure to optimize interactions with a specific biological target, thereby enhancing potency, selectivity, and pharmacokinetic properties. nih.govparssilico.com

Rational drug design is broadly categorized into two approaches: structure-based and ligand-based design. parssilico.comazolifesciences.com If the three-dimensional structure of the biological target is known, structure-based design can be employed to design molecules that fit precisely into the binding site. azolifesciences.com If the target structure is unknown, ligand-based approaches, such as developing a pharmacophore model from known active compounds, can guide the design of new derivatives. azolifesciences.com

For the this compound scaffold, key positions for modification include the nitrogen atom (N1), the C2 position, and the C3 position. Introducing diverse substituents at these points can modulate the molecule's electronic properties, sterics, and hydrogen bonding capabilities. The strategic introduction of fluorine atoms often improves metabolic stability and binding affinity, a principle that can be further exploited in designing new analogues. researchgate.net

| Position of Substitution | Potential Substituents | Desired Outcome / Rationale |

| N1 Position | Alkyl chains, (hetero)aryl groups, cyclic amines | Modulate lipophilicity, introduce vectors for additional binding interactions, alter solubility. |

| C2 Position | Aryl, heteroaryl, alkyl groups | Explore key hydrophobic or π-stacking interactions within the target's binding pocket; influence stereochemistry. |

| C3 Position | Small alkyl groups, functional groups (e.g., hydroxyl, amino) | Fine-tune steric fit, introduce new hydrogen bond donors/acceptors. |

| Aromatic Ring | Additional or alternative halogenation, methoxy (B1213986) groups, small alkyl groups | Modulate electronic properties of the benzene (B151609) ring, block potential sites of metabolism. researchgate.net |

Investigation of Chemoenzymatic and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. Future research should explore the application of enzymes for the synthesis and modification of the this compound scaffold. Enzymes like monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been successfully used to synthesize quinoline (B57606) and 2-quinolone derivatives. acs.org

A chemoenzymatic approach, which combines chemical and enzymatic steps, could be particularly powerful. acs.org For instance, an enzymatic reaction could be used to introduce a chiral center with high enantiomeric excess, a feature that is often critical for biological activity but difficult to achieve through traditional chemistry. nih.gov Subsequent chemical modifications could then be used to complete the synthesis of the target molecule. This strategy could provide efficient access to enantiopure libraries of this compound derivatives for more refined biological evaluation. nih.gov

| Enzyme Class | Potential Transformation | Advantages |

| Oxidases/Peroxidases | Aromatization of the dihydro-N-heterocycle; hydroxylation at specific positions. acs.org | High selectivity, mild aqueous conditions, avoids toxic heavy metal catalysts. |

| Hydrolases (e.g., Lipases) | Resolution of racemic mixtures by selectively acylating one enantiomer. | High enantioselectivity, broad substrate tolerance, operational simplicity. |

| Lyases | Asymmetric addition of groups to form chiral precursors for cyclization. nih.gov | Creation of stereocenters with high optical purity. nih.gov |

| Reductases | Stereoselective reduction of the C4-keto group to a chiral alcohol. | Access to chiral hydroxylated derivatives for further functionalization. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, cheaper, and more efficient. nih.govresearchgate.net These computational tools can be applied at every stage of the process, from target identification to lead optimization. nih.govnih.gov

For derivatives of this compound, AI and ML can be leveraged in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the chemical structures of compounds with their biological activities. nih.govyoutube.com These models can then be used to predict the activity of newly designed, unsynthesized compounds, helping to prioritize which molecules to synthesize and test.

Virtual Screening and Molecular Docking: AI can accelerate the screening of vast virtual libraries of compounds against a biological target. scope-journal.com Molecular docking simulations, enhanced by ML, can predict the binding poses and affinities of derivatives within the target's active site, providing crucial insights for design. scope-journal.comrsc.orgnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high predicted activity and favorable drug-like characteristics. stanford.edu This approach can explore novel chemical space beyond what has been previously synthesized. stanford.edu

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for its success as a drug. nih.gov ML models trained on large datasets of experimental ADMET data can provide reliable in silico predictions, allowing chemists to filter out compounds with poor profiles early in the discovery process. rsc.orgnih.gov

| AI/ML Application | Description | Impact on Designing Derivatives |

| QSAR Modeling | Correlates molecular descriptors with biological activity to build predictive models. youtube.com | Prioritizes synthetic targets by predicting the potency of virtual compounds. |

| Generative Models | Creates novel molecular structures optimized for desired properties. stanford.edu | Proposes innovative and highly optimized derivatives that may not be conceived through traditional design. stanford.edu |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. scope-journal.com | Provides structural rationale for SAR and guides the design of modifications to improve binding. |

| ADMET Prediction | In silico models that predict pharmacokinetic and toxicity properties. nih.gov | Enables early-stage deselection of compounds likely to fail due to poor drug-like properties, saving time and resources. |

Q & A

What are the most efficient catalytic systems for synthesizing 6,8-difluoro-2,3-dihydroquinolin-4(1H)-one derivatives?

Level: Basic

Answer:

A pyrrolidine-catalyzed cyclization of 2-aminoacetophenone and fluorinated benzaldehydes in aqueous ethanol (1:1 v/v) at 50°C provides a greener route for synthesizing fluorinated dihydroquinolinones. This method avoids toxic solvents, achieves high yields (>80%), and reduces reaction times (typically <6 hours). Key steps include:

- Substrate selection : Use 2-aminoacetophenone and 2,4-difluorobenzaldehyde.

- Catalyst optimization : Pyrrolidine (20 mol%) in ethanol/water minimizes side reactions.

- Purification : Column chromatography with hexane-dimethyl acetate (10:1) ensures product purity .

How can spectral data (NMR, IR) resolve structural ambiguities in fluorinated dihydroquinolinones?

Level: Basic

Answer:

Critical spectral markers include:

- ¹H NMR : Fluorine substituents at C6 and C8 induce deshielding of adjacent protons. For example, the quinolinone NH proton appears as a singlet near δ 4.5–4.7 ppm, while aromatic protons show coupling patterns (e.g., doublets with J~8–9 Hz for adjacent F atoms) .

- IR : A strong carbonyl stretch at ~1660–1680 cm⁻¹ confirms the lactam structure. NH stretches appear as broad peaks at ~3200–3350 cm⁻¹ .

- ¹³C NMR : Fluorine atoms cause significant upfield/downfield shifts in neighboring carbons (e.g., C6 and C8 at δ 115–125 ppm) .

What strategies address low stereoselectivity in fluorinated dihydroquinolinone synthesis?

Level: Advanced

Answer:

Stereoselective synthesis challenges arise from competing reaction pathways. Solutions include:

- Chiral organocatalysts : Pyrrolidine derivatives with bulky substituents (e.g., (S)-proline) can induce enantioselectivity via hydrogen-bonding interactions .

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios.

- Stepwise protocols : A one-pot, multistep transformation using LiClO₄ as a Lewis acid achieves >90% enantiomeric excess (ee) for fluorinated derivatives .

How do fluorination patterns influence the biological activity of 6,8-difluoro derivatives?

Level: Advanced

Answer:

Fluorine atoms enhance bioavailability and target binding via:

- Lipophilicity modulation : The 6,8-difluoro substitution increases logP by ~0.5–1.0 units, improving membrane permeability.

- Enzymatic resistance : Fluorine blocks metabolic oxidation at C6/C8, as shown in cytotoxicity assays against pediatric solid tumors .

- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., EGFR inhibitors with IC₅₀ < 1 µM) .

How can contradictory spectral data for dihydroquinolinone derivatives be resolved?

Level: Advanced

Answer:

Contradictions often arise from tautomerism or impurities. Mitigation strategies:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing peak splitting at low temperatures .

- HRMS validation : Confirms molecular ion peaks (e.g., m/z 291.09 for C₁₆H₁₂F₃NO) to rule out impurities .

- X-ray crystallography : Resolves ambiguous NOE correlations in crowded aromatic regions .

What are the degradation pathways of this compound under reductive conditions?

Level: Advanced

Answer:

Reductive degradation (e.g., using Au@CeO₂–rGO nanocatalysts) yields:

- Primary product : 1-Cyclopropyl-6-fluoro-3-(hydroxymethyl)-7-(piperazin-1-yl)-2,3-dihydroquinolin-4(1H)-one via cleavage of the C4 carbonyl group.

- Mechanism : Hydrogenation of the lactam ring precedes defluorination at C8, confirmed by LC-MS and ¹⁹F NMR .

How do alternative catalysts (e.g., TaBr₅ or BiCl₃) compare to pyrrolidine in dihydroquinolinone synthesis?

Level: Advanced

Answer:

- TaBr₅ : Enables solvent-free cyclization of 2′-aminochalcones but requires high temperatures (80°C) and yields ~70–75% .

- BiCl₃ : Effective for isomerization but limited to specific substrates (e.g., 2′-hydroxychalcones) .

- Pyrrolidine : Superior for broad substrate scope and milder conditions, though less effective for electron-deficient aldehydes .

What computational methods predict the reactivity of fluorinated dihydroquinolinones in drug design?

Level: Advanced

Answer:

- DFT calculations : Optimize transition states for cyclization steps (e.g., B3LYP/6-31G* level).

- Docking studies : Screen against targets like EGFR or MOR using AutoDock Vina to prioritize derivatives for synthesis .

- QSAR models : Correlate fluorine substitution patterns with IC₅₀ values in anticancer assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.